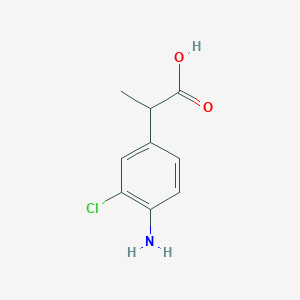

2-(4-Amino-3-chlorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

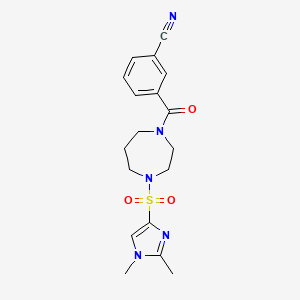

2-(4-Amino-3-chlorophenyl)propanoic acid, also known as 3-amino-3-(4-chlorophenyl)propanoic acid, is a phenylalanine derivative . It has a molecular formula of C9H10ClNO2 .

Molecular Structure Analysis

The molecular structure of 2-(4-Amino-3-chlorophenyl)propanoic acid is represented by the InChI string:InChI=1S/C9H10ClNO2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13) . The compound has a net charge of 0, an average mass of 199.634, and a monoisotopic mass of 199.04001 . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 199.63 . The InChI key for the compound isBXGDBHAMTMMNTO-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

GABA B Receptor Antagonism

2-(4-Amino-3-chlorophenyl)propanoic acid has been explored for its potential as a GABA B receptor antagonist. The synthesis and study of 3-amino-3-(4-chlorophenyl)propanoic acid, a compound structurally related to 2-(4-Amino-3-chlorophenyl)propanoic acid, revealed its antagonistic properties on the GABAB receptor, contributing to the understanding of neurochemical pathways and potential therapeutic applications in neuroscience (Abbenante et al., 1997).

Chiral Separation and Enantiorecognition

Research involving the chiral separation of isomers of 2-(chlorophenyl)propanoic acids, including 2-(4-Amino-3-chlorophenyl)propanoic acid, has been significant. The study by Jin et al. (2019) focused on the separation of these isomers using countercurrent chromatography, highlighting the influence of chlorine substituents on enantiorecognition and separation efficiency. This research is crucial for understanding the chiral properties of such compounds, which is vital for pharmaceutical applications (Jin et al., 2019).

Fluorescence Derivatisation for Biological Assays

The compound has also been studied for its use in fluorescence derivatisation. Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid, similar in structure to 2-(4-Amino-3-chlorophenyl)propanoic acid, to amino acids, producing derivatives with strong fluorescence. These derivatives are important for biological assays, offering a potential tool for biochemical research (Frade et al., 2007).

Vibrational Spectra and Molecular Analysis

Studies on the molecular structure and vibrational spectra of related compounds like 4-amino-3(4-chlorophenyl) butanoic acid provide insights into the physicochemical properties of 2-(4-Amino-3-chlorophenyl)propanoic acid. Research by Muthu and Paulraj (2012) examined these aspects, contributing to a deeper understanding of the molecular behavior and potential applications in material science (Muthu & Paulraj, 2012).

Synthesis and Characterization for Therapeutic Applications

The synthesis and characterization of compounds structurally related to 2-(4-Amino-3-chlorophenyl)propanoic acid, such as the research by O'reilly et al. (1990), provide valuable insights for therapeutic applications. These studies contribute to the development of new pharmaceuticals and understanding of chemical synthesis processes (O'reilly et al., 1990).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound 2-(4-Amino-3-chlorophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid and plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters. It’s involved in various biological functions, including protein synthesis and metabolic regulation .

Mode of Action

It could potentially influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

The compound, being a phenylalanine derivative, may be involved in the phenylalanine metabolic pathway . This pathway plays a significant role in the synthesis of proteins and the production of the neurotransmitters dopamine, norepinephrine, and epinephrine.

Eigenschaften

IUPAC Name |

2-(4-amino-3-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLHOJJBWVFBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2419616.png)

![1-[1-(Dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxoimidazolidine](/img/structure/B2419618.png)

![6-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2419619.png)

![[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2419620.png)

![2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2419622.png)

![1-(furan-2-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2419625.png)

![3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419630.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)

![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2419637.png)